Einecs 298-624-3

Description

Contextualization within Chemical Registries

Methoxyacetyl chloride is systematically identified across numerous international chemical databases, ensuring its unambiguous recognition in global research and regulatory contexts. The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number, which is 38870-89-2. nih.govfishersci.atscbt.comchemicalbook.comvwr.com In the European context, it was previously registered under the European Inventory of Existing Commercial Chemical Substances (EINECS) with the number 254-169-2. nih.govvwr.comthermofisher.kr The EINECS system serves as a foundational list of chemical substances commercially available in the European Union. molybdenumconsortium.org

These identifiers are crucial for the systematic naming and classification of chemical substances, providing a standardized language for scientists, industries, and regulatory bodies. europa.eu The compound is also cataloged in other significant databases, each providing a unique set of data and tools for researchers.

Below is an interactive data table summarizing the key identifiers for Methoxyacetyl Chloride.

| Identifier Type | Identifier | Source (PubChem CID) |

| CAS Registry Number | 38870-89-2 | 96623 nih.gov |

| EC Number | 254-169-2 | 96623 nih.gov |

| PubChem CID | 96623 | 96623 nih.gov |

| InChI Key | JJKWHOSQTYYFAE-UHFFFAOYSA-N | 96623 nih.gov |

| Molecular Formula | C3H5ClO2 | 96623 nih.gov |

| MDL Number | MFCD00000728 | 12, 14 |

Academic Significance in Advanced Organic Synthesis

The academic significance of Methoxyacetyl chloride is primarily rooted in its function as a versatile acylating agent in organic synthesis. indiamart.com Its bifunctional nature, containing both a reactive acyl chloride and an ether linkage, allows for the introduction of the methoxyacetyl group into a wide array of molecules. This process, known as methoxyacetylation, is a key step in the synthesis of complex chemical structures.

Detailed research findings highlight its application in several areas:

Pharmaceutical and Agrochemical Synthesis: It serves as a crucial intermediate or precursor in the manufacturing of active pharmaceutical ingredients (APIs), dyes, and agrochemicals. fishersci.atthermofisher.kr

Protecting Group Chemistry: The methoxyacetyl group is employed as a protecting group for amines. For instance, it was used to protect the 6-amino group of 1-deazaadenosine (B84304) during the synthesis of base-modified hammerhead ribozymes. oup.com This protection strategy is vital in multi-step syntheses to prevent unwanted side reactions at sensitive functional groups. oup.com

Synthesis of Heterocyclic Compounds: Methoxyacetyl chloride is utilized in the synthesis of β-lactams through its reaction with imines. sigmaaldrich.com β-lactams form the core structural motif of many important antibiotic classes.

Total Synthesis of Natural Products: In the total synthesis of the marine alkaloid Sarain A, methoxyacetyl chloride was used for the C-acylation of a lactam enolate. acs.org This step was critical for introducing a two-carbon fragment that would later be transformed into a key structural feature of the target molecule. acs.org

Fentanyl Analog Synthesis: The compound is a known precursor in the synthesis of Methoxyacetylfentanyl, an opioid analgesic. europa.eubertin-bioreagent.comecddrepository.org It is used in the final acylation step to react with N-phenyl-1-(2-phenylethyl)piperidin-4-amine (4-ANPP). europa.euecddrepository.org

Its utility is further demonstrated in the methoxyacetylation of natural products like Bilocularin A and in the synthesis of N-(2-methoxyacetyl)-benzamides from substituted benzamides. sigmaaldrich.com

Historical Trajectories of Research Involving Methoxyacetyl Chloride

While a definitive timeline of its initial discovery is not prominently documented in readily available literature, the application of Methoxyacetyl chloride in complex synthesis has been noted in patents and scientific papers for several decades. A notable early reference appears in a 1985 patent describing its use in the synthesis of Methoxyacetylfentanyl. europa.eu

Its consistent appearance in chemical literature since then underscores its established role as a fundamental reagent. For example, research published in the 1980s and early 1990s already described its use in various synthetic transformations. ecddrepository.orgtcichemicals.com Later research, such as the work on the total synthesis of Sarain A published in 2006, continues to rely on its specific reactivity for constructing complex molecular architectures. acs.org The ongoing use of methoxyacetyl chloride in diverse fields, from natural product synthesis to materials science, where it has been used for the post-synthetic modification of metal-organic frameworks (MOFs), highlights its enduring importance in the field of organic chemistry. sigmaaldrich.com

Properties

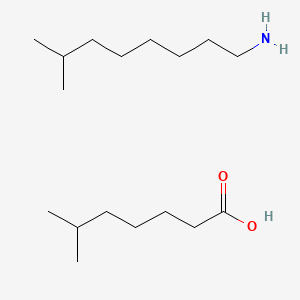

CAS No. |

93820-45-2 |

|---|---|

Molecular Formula |

C17H37NO2 |

Molecular Weight |

287.5 g/mol |

IUPAC Name |

6-methylheptanoic acid;7-methyloctan-1-amine |

InChI |

InChI=1S/C9H21N.C8H16O2/c1-9(2)7-5-3-4-6-8-10;1-7(2)5-3-4-6-8(9)10/h9H,3-8,10H2,1-2H3;7H,3-6H2,1-2H3,(H,9,10) |

InChI Key |

SSHQWPUWKHEJQA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCN.CC(C)CCCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Methoxyacetyl Chloride

Established Synthetic Routes for Methoxyacetyl Chloride

The primary and most well-documented methods for the synthesis of methoxyacetyl chloride begin with its corresponding carboxylic acid, methoxyacetic acid. These routes involve the conversion of the carboxylic acid group into a more reactive acyl chloride functionality using various chlorinating agents.

Synthesis from Methoxyacetic Acid

The conversion of methoxyacetic acid to methoxyacetyl chloride is a standard transformation in organic chemistry, for which several reliable reagents are employed. chemguide.co.uklibretexts.org The general principle involves the reaction of the carboxylic acid with a chlorinating agent that replaces the hydroxyl (-OH) group with a chlorine (-Cl) atom.

Commonly used chlorinating agents for this purpose include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus chlorides such as phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅). chemguide.co.uklibretexts.org

A frequently cited laboratory-scale synthesis involves dissolving methoxyacetic acid in a suitable inert solvent, such as dichloromethane (B109758). chemicalbook.comwiley-vch.de To this solution, oxalyl chloride is added dropwise, often at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. chemicalbook.com A catalytic amount of N,N-dimethylformamide (DMF) is typically added to facilitate the reaction. chemicalbook.comwiley-vch.de The reaction mixture is then allowed to warm to room temperature and stirred until the conversion is complete. The volatile byproducts (CO₂, CO, and HCl) and the solvent are subsequently removed, and the desired methoxyacetyl chloride can be purified by distillation under reduced pressure, often achieving high yields. chemicalbook.com

Another established method utilizes thionyl chloride as the chlorinating agent. libretexts.org This reaction offers the advantage that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product. chemguide.co.uklibretexts.org

The reactions with phosphorus chlorides, PCl₅ and PCl₃, are also effective. chemguide.co.uk When PCl₅ is used, the byproducts are phosphorus oxychloride (POCl₃) and hydrogen chloride. chemguide.co.uk With PCl₃, the byproduct is phosphorous acid (H₃PO₃). chemguide.co.uk In both cases, the methoxyacetyl chloride is typically isolated from the reaction mixture by fractional distillation. chemguide.co.uk

Table 1: Comparison of Chlorinating Agents for Synthesis from Methoxyacetic Acid

| Chlorinating Agent | Formula | Byproducts | Advantages | Disadvantages |

| Oxalyl Chloride | (COCl)₂ | CO₂, CO, HCl | High reactivity, clean reaction with volatile byproducts. | Higher cost compared to other agents. |

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gaseous byproducts simplify purification. | Can sometimes lead to side reactions if not controlled. |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Effective for a wide range of carboxylic acids. | Liquid byproduct (POCl₃) requires careful separation. |

| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Milder than PCl₅. | Stoichiometry requires 3 moles of acid per mole of PCl₃. |

Emerging Synthetic Strategies for Methoxyacetyl Chloride

While the traditional methods employing thionyl chloride, oxalyl chloride, and phosphorus halides remain the mainstay for methoxyacetyl chloride synthesis, research into novel methods for acyl chloride formation offers potential future strategies. General advancements in organic synthesis are focused on developing milder, more efficient, and environmentally benign procedures.

Emerging strategies in the broader field of acyl chloride synthesis that could potentially be applied to methoxyacetyl chloride include the use of novel activating agents. For instance, the use of 3,3-dichlorocyclopropenes in the presence of a tertiary amine base has been shown to rapidly convert carboxylic acids to their corresponding acid chlorides under mild conditions. tandfonline.com Another modern approach involves visible-light photocatalysis, which has been used to generate acid chlorides from aldehydes. tandfonline.com

While these methods have not been specifically reported for the large-scale production of methoxyacetyl chloride, they represent the forefront of synthetic chemistry. Future research may focus on adapting these or other catalytic, "green" methodologies to provide more sustainable and efficient routes to this important chemical intermediate. rsc.orgwikipedia.org

Influence of Reaction Parameters on Synthetic Efficiency

The efficiency of methoxyacetyl chloride synthesis is significantly influenced by several key reaction parameters. Careful control of these factors is essential for maximizing yield, minimizing impurities, and ensuring a safe operation.

Temperature Control: The reaction between methoxyacetic acid and chlorinating agents is typically exothermic. Maintaining a low temperature, especially during the initial addition of the reagent, is crucial to prevent side reactions and control the reaction rate. chemicalbook.com For instance, the dropwise addition of oxalyl chloride at 0 °C is a common practice. chemicalbook.com

Use of Catalysts: The addition of a catalytic amount of N,N-dimethylformamide (DMF) is a standard procedure, particularly when using oxalyl chloride. chemicalbook.comwiley-vch.de The DMF reacts with the chlorinating agent to form a Vilsmeier reagent, which is a more potent acylating species and accelerates the conversion of the carboxylic acid to the acyl chloride. google.com

Solvent: The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane or chloroform, that does not react with the highly reactive acyl chloride product. chemicalbook.com The solvent's ability to dissolve the starting materials and its boiling point are important considerations for both the reaction and the subsequent purification steps.

Purification Method: The final purity and yield are heavily dependent on the purification method. Due to the reactivity of methoxyacetyl chloride, especially towards moisture, anhydrous conditions must be maintained throughout the process. Fractional distillation under reduced pressure is the most common method for obtaining high-purity product. chemicalbook.comchemguide.co.uk

Precursor Chemistry and Feedstock Considerations in Methoxyacetyl Chloride Production

The first route is a substitution reaction analogous to the Williamson ether synthesis. google.com In this process, an alkali salt of chloroacetic acid, such as sodium monochloroacetate, is reacted with sodium methoxide (B1231860) in a methanol (B129727) solvent. rsc.org The resulting sodium methoxyacetate (B1198184) is then neutralized with a strong acid, like anhydrous hydrogen chloride, to yield methoxyacetic acid and a salt byproduct (sodium chloride). rsc.orggoogle.com

The second major industrial route involves the catalytic oxidation of 2-methoxyethanol (B45455) (also known as methyl cellosolve). This process typically uses oxygen or air as the oxidant in the presence of a platinum-based catalyst. This method is considered a more direct and often "greener" route, as it can be performed in an aqueous medium.

Table 2: Key Precursors and Feedstocks in Methoxyacetyl Chloride Production

| Compound | Role | Common Source/Synthesis Route |

| Methoxyacetic Acid | Direct Precursor | Oxidation of 2-methoxyethanol; Reaction of sodium monochloroacetate with sodium methoxide. google.com |

| 2-Methoxyethanol | Feedstock for Methoxyacetic Acid | Industrial chemical derived from ethylene (B1197577) oxide and methanol. |

| Monochloroacetic Acid | Feedstock for Methoxyacetic Acid | Chlorination of acetic acid. |

| Sodium Methoxide | Feedstock for Methoxyacetic Acid | Reaction of sodium metal with methanol. |

| Oxalyl Chloride | Chlorinating Agent | Industrial chemical. |

| Thionyl Chloride | Chlorinating Agent | Industrial chemical. |

Applications of Methoxyacetyl Chloride in Advanced Organic Synthesis

Role as an Acylating Reagent in Complex Molecule Construction

Acylating agents are crucial in organic synthesis for introducing an acyl group (R-C=O) into a molecule. acechemistry.co.uk Methoxyacetyl chloride (CH₃OCH₂COCl) is a particularly effective acylating reagent used to attach the methoxyacetyl moiety to various substrates. chemicalbook.comchemicalbook.com The reaction typically involves nucleophiles, such as alcohols or amines, which attack the electrophilic carbonyl carbon of the acyl chloride, resulting in the formation of esters or amides, respectively. guidechem.com This process, known as methoxyacetylation, is a key step in the synthesis of diverse and complex molecules. sigmaaldrich.com

The reactivity of methoxyacetyl chloride makes it a valuable tool for chemists. For instance, it is used in the synthesis of β-lactams, a class of compounds that form the core structure of many antibiotic drugs. shreesulphuric.comsigmaaldrich.com It also plays a role in the post-synthetic modification of metal-organic frameworks (MOFs), creating specialized catalysts. shreesulphuric.com

| Product Synthesized | Substrate | Application/Significance |

|---|---|---|

| 8-Methoxyacetoxybilocularin A | Bilocularin A | Modification of a natural product. shreesulphuric.comsigmaaldrich.com |

| N-(2-methoxyacetyl)-benzamides | Substituted and unsubstituted benzamides | Creation of specialized amide compounds. shreesulphuric.comsigmaaldrich.com |

| β-lactams | Imines | Core structures for antibiotic synthesis. shreesulphuric.comsigmaaldrich.com |

Synthesis of Agrochemicals Utilizing Methoxyacetyl Chloride

Methoxyacetyl chloride is an essential precursor in the manufacturing of various agrochemicals, including fungicides and other crop protection agents. thermofisher.krbromchemlaboratories.inchemicalbook.com Its role as an intermediate allows for the efficient construction of the complex molecular structures required for modern agricultural active ingredients. guidechem.com

Metalaxyl (B1676325) is a systemic acylalanine fungicide used to control pathogens like Pythium and Phytophthora. wikipedia.org Methoxyacetyl chloride is a key reactant in its synthesis. wikipedia.orggoogle.com The process generally involves the acylation of an alanine (B10760859) derivative with methoxyacetyl chloride.

The synthesis pathway can be summarized as follows:

Formation of the Alanine Intermediate: 2,6-Xylidine (2,6-dimethylaniline) is alkylated using an ester of 2-bromopropionic acid, such as methyl 2-bromopropionate, to produce methyl N-(2,6-xylyl)-DL-alaninate. wikipedia.orgepa.gov

Acylation Step: The resulting alanine derivative is then acylated by reacting it with methoxyacetyl chloride. wikipedia.orgchemicalbook.com This step introduces the N-(methoxyacetyl) group, yielding the final metalaxyl molecule. wikipedia.orgepa.gov

Patented processes describe reacting 2-(2, 6-dimethyl phenyl) methyl alanine with methoxyl acetyl chloride in the presence of a base and a solvent like toluene (B28343) to produce metalaxyl with a high yield. google.com

Beyond metalaxyl, methoxyacetyl chloride is a precursor for other agrochemical compounds. thermofisher.krchemicalbook.com One notable example is its use in the synthesis of Oxadixyl, another systemic fungicide that belongs to the oxazolidinone class. chemicalbook.com The integration of the methoxyacetyl group is a critical step in forming the final active ingredient, highlighting the reagent's importance in developing a range of crop protection solutions. bromchemlaboratories.inchemicalbook.com

Utility in the Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

The precise reactivity of methoxyacetyl chloride makes it an indispensable reagent in the pharmaceutical industry for the synthesis of a wide array of active pharmaceutical ingredients (APIs) and their intermediates. guidechem.combromchemlaboratories.in It enables the targeted modification of chemical structures to achieve desired pharmacological properties. guidechem.com

Methoxyacetylfentanyl is a synthetic opioid and an analogue of fentanyl, belonging to the 4-anilidopiperidine class. drugsandalcohol.ieecddrepository.org It differs from fentanyl by the replacement of the propionamide (B166681) group with a 2-methoxyacetamide (B107977) group. drugsandalcohol.ie This modification is achieved through the use of methoxyacetyl chloride as an acylating agent. ecddrepository.org

The most direct synthesis involves a one-step reaction:

The precursor, 4-anilino-N-phenethylpiperidine (ANPP), is reacted directly with methoxyacetyl chloride. drugsandalcohol.ieecddrepository.org This acylation step attaches the methoxyacetyl group to the nitrogen atom of the aniline (B41778) moiety of ANPP, yielding methoxyacetylfentanyl. drugsandalcohol.ieeuropa.eu

This synthetic route is analogous to the methods used to produce pharmaceutical fentanyl, where a different acylating agent is simply substituted to create the desired analogue. ecddrepository.org

| Final Product | Key Precursor | Acylating Reagent |

|---|---|---|

| Metalaxyl | Methyl N-(2,6-xylyl)-DL-alaninate | Methoxyacetyl Chloride |

| Methoxyacetylfentanyl | 4-anilino-N-phenethylpiperidine (ANPP) | Methoxyacetyl Chloride |

The utility of methoxyacetyl chloride extends beyond the synthesis of fentanyl analogues. guidechem.comthermofisher.kr It is employed in the construction of various molecular scaffolds that are foundational to different classes of pharmaceuticals. As previously mentioned, its reaction with imines is a known method for creating β-lactam rings. shreesulphuric.comsigmaaldrich.com These four-membered rings are the defining structural feature of β-lactam antibiotics, a cornerstone of antibacterial therapy. The ability of methoxyacetyl chloride to participate in such cyclization reactions underscores its value in building diverse and pharmacologically relevant molecular frameworks. shreesulphuric.com

Applications in Dyes and Pigment Synthesis

Methoxyacetyl chloride serves as a crucial intermediate in the manufacture of a range of specialty chemicals, which includes the synthesis of dyes and pigments. bromchemlaboratories.in While specific reaction pathways for individual colorants are often proprietary, the role of acyl chlorides like methoxyacetyl chloride is well-established in the production of reactive dyes.

Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate they are applied to, such as textile fibers. researchgate.net This chemical bond results in dyes with excellent fastness properties, meaning they are resistant to fading from washing or light exposure. researchgate.net The chloroacetyl group, closely related to the functional group provided by methoxyacetyl chloride, is known to be an effective reactive group in dye chemistry. uctm.edu The introduction of the methoxyacetyl moiety onto a chromophore (the color-producing part of the dye molecule) can modify the dye's properties, such as its solubility, color shade, and binding affinity to the target material. essentialchemicalindustry.org The versatility of this reagent allows for the fine-tuning of molecular structures to create dyes and pigments with specific, desirable characteristics for various industrial applications, from textiles to paints and printing inks. essentialchemicalindustry.orgepa.gov

Contributions to Flavonoid Chemistry (e.g., 3-Methoxyflavones)

Flavonoids are a diverse class of secondary metabolites found in plants, characterized by a C6-C3-C6 phenyl-benzopyran backbone. mdpi.com Within this large family, methoxyflavones—flavonoids containing one or more methoxy (B1213986) (-OCH₃) groups—have garnered significant scientific interest. The methylation of hydroxyl (-OH) groups in the flavonoid structure, such as in the formation of 3-methoxyflavones, has profound effects on their biochemical properties.

A key advantage of methoxylated flavones is their enhanced metabolic resistance. nih.gov Unlike flavonoids with free hydroxyl groups, which are rapidly metabolized in the body through processes like glucuronidation and sulfation, methoxyflavones are less susceptible to this metabolic breakdown. nih.gov This resistance leads to significantly higher bioavailability, allowing the compounds to reach target tissues in greater concentrations and exert their biological effects more effectively. nih.gov

The synthesis and study of specific methoxyflavones, such as 3-methoxyflavones, are active areas of research. Biotransformation pathways using fungal cultures have been successfully employed to convert 3-hydroxyflavone (B191502) into its corresponding 3-O-β-d-glucopyranosides and 4-O-methylglucopyranosides. mdpi.com Furthermore, studies on human cytochrome P450 enzymes have shown that these enzymes can metabolize methoxyflavones through O-demethylation, converting, for instance, 3′-methoxyflavone into 3′-hydroxyflavone. nih.gov This metabolic interplay highlights the complex role of methoxylation in the activity and fate of flavonoids in biological systems.

Role in Aromatic Chloromethylation Reactions

Methoxyacetyl chloride (MAC) is a key reagent for the chloromethylation of aromatic compounds, a reaction that introduces a chloromethyl (-CH₂Cl) group onto an aromatic ring. alfa-chemistry.com This reaction is a fundamental process in organic synthesis, as the resulting chloromethylated aromatics are valuable intermediates for further chemical modifications.

The reaction typically proceeds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄), in a suitable solvent like nitromethane. acs.orgacs.org Under these conditions, methoxyacetyl chloride decomposes to generate carbon monoxide (CO) and a highly reactive electrophile, the methoxymethyl cation (CH₃OCH₂⁺). acs.orgacs.orgrsc.org This cation then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction to yield the chloromethylated product. rsc.org

Kinetic studies have provided detailed insights into the reaction mechanism, demonstrating that MAC is a source for a "remarkably selective" electrophile. acs.orgnih.gov The reaction rates and pathways are dependent on the specific catalyst and reactants used. For example, with AlCl₃ in nitromethane, the reaction is second order in AlCl₃ and first order in MAC. acs.orgacs.org In contrast, when using SnCl₄ in dichloromethane (B109758) with benzene, the reaction is first order in the catalyst, MAC, and the aromatic compound. acs.orgnih.gov These findings are crucial for optimizing reaction conditions to achieve high yields and selectivity.

Table 1: Kinetic Data for Chloromethylation Reactions using Methoxyacetyl Chloride (MAC)

| Catalyst | Aromatic Compound | Solvent | Observed Rate Law | Reference |

| AlCl₃ | Benzene / Toluene | Nitromethane | R = (k₃/[AlCl₃]₀) [AlCl₃]²[MAC] | acs.org, acs.org |

| SnCl₄ | Benzene | Dichloromethane | R = k₃[SnCl₄]₀[MAC][Benzene] | acs.org, nih.gov |

| SnCl₄ | Toluene | Dichloromethane | R = k₂[SnCl₄]₀[MAC] | acs.org, nih.gov |

Environmental Fate and Transformation Research Relevant to Methoxyacetyl Chloride Derivatives

Degradation Pathways in Environmental Matrices

Specific research on the degradation pathways of methoxyacetyl chloride in environmental matrices such as soil, water, and air is limited, primarily because its rapid hydrolysis is the overwhelmingly dominant degradation route. Upon contact with moisture in any of these compartments, it is expected to be quickly converted into its hydrolysis products.

However, the fate of its primary degradation product, methoxyacetic acid, is of environmental relevance. Methoxyacetic acid is a known metabolite of other industrial chemicals, such as 2-methoxyethanol (B45455). wikipedia.orgmedchemexpress.com Studies on the biodegradation of structurally similar compounds, like 2,4-dichlorophenoxyacetic acid, have shown that microbial communities in soil and water can cleave ether linkages and mineralize the resulting acids. nih.govnih.gov It is plausible that methoxyacetic acid would also be susceptible to microbial degradation, serving as a carbon source for various microorganisms, ultimately breaking down into carbon dioxide and water.

Biotransformation Studies in Environmental Systems

Direct biotransformation of methoxyacetyl chloride by environmental microorganisms is considered highly unlikely. Its inherent reactivity and rapid, non-biological hydrolysis would preclude any significant enzyme-mediated transformations. savemyexams.comchemguide.co.uk Environmental systems, whether aquatic or terrestrial, contain sufficient moisture to ensure that hydrolysis occurs almost instantaneously upon introduction.

Therefore, any relevant biotransformation studies would focus on its hydrolysis products. Methoxyacetic acid, for instance, has been studied in the context of mammalian metabolism where it is formed from 2-methoxyethanol. wikipedia.org While specific environmental biotransformation studies on methoxyacetic acid are not extensively documented in the provided context, the general principles of microbial metabolism of simple organic acids suggest it would be biodegradable. mdpi.com The degradation of short-chain chlorinated paraffins by Escherichia coli involves the cleavage of C-Cl bonds, a process that indicates microbial adaptation to halogenated compounds. mdpi.com While methoxyacetyl chloride is not a chlorinated paraffin, this demonstrates the capability of microorganisms to metabolize compounds containing carbon-halogen bonds, although the acyl chloride bond is far more labile.

Abiotic Transformation Mechanisms (e.g., Hydrolysis, Photolysis)

Abiotic transformation is the most significant factor in the environmental degradation of methoxyacetyl chloride, with hydrolysis being the principal mechanism.

Hydrolysis: Methoxyacetyl chloride, like all acyl chlorides, is highly susceptible to hydrolysis. chemguide.co.ukwikipedia.org The reaction with water is rapid and exothermic, yielding methoxyacetic acid and hydrochloric acid. docbrown.info This reaction is a nucleophilic acyl substitution where water acts as the nucleophile attacking the electrophilic carbonyl carbon. docbrown.info

Reaction: CH₃OCH₂COCl + H₂O → CH₃OCH₂COOH + HCl

Due to this high reactivity, the persistence of methoxyacetyl chloride in any aqueous environment is expected to be extremely short. cdnsciencepub.comresearchgate.net Kinetic studies on the hydrolysis of other acyl chlorides, such as alkyl chloroformates, have measured half-lives in water ranging from 1.4 to 53.2 minutes. researchgate.net It is anticipated that methoxyacetyl chloride would have a similarly short half-life, preventing its accumulation or transport in water bodies.

| Analogous Compound | Hydrolysis Half-life in Water | Reference |

| Methyl Chloroformate | 1.4 minutes | researchgate.net |

| Ethyl Chloroformate | 3.2 minutes | researchgate.net |

| Propyl Chloroformate | 4.3 minutes | researchgate.net |

| Isopropyl Chloroformate | 53.2 minutes | researchgate.net |

| Phenyl Chloroformate | 2.0 minutes | researchgate.net |

This interactive table provides hydrolysis data for compounds structurally analogous to Methoxyacetyl Chloride, illustrating the typical reactivity of such chemicals in aqueous environments.

Photolysis: Direct photolysis of a chemical involves its degradation by absorbing light energy. Research on the photolysis of acetyl chloride, a related compound, shows that it can decompose upon irradiation with a medium-pressure mercury-vapor lamp to form products like carbon monoxide and methyl chloride. rsc.org Photochemical processes can also generate acyl radicals from acyl chloride precursors using visible light and a photocatalyst. rsc.orgresearchgate.netnih.gov However, in the environment, the rapid hydrolysis of methoxyacetyl chloride in the presence of atmospheric or surface water moisture would likely outcompete any significant photodegradation processes.

Environmental Mobility and Distribution Research

The environmental mobility and distribution of methoxyacetyl chloride are severely limited by its high reactivity. carnegiescience.edunih.gov

Water: In aquatic systems, it will not persist long enough to be transported over significant distances. It will immediately hydrolyze upon entering a body of water. chemguide.co.uk

Soil: In soil, mobility is governed by factors like sorption to organic matter and clay particles. carnegiescience.edu However, the presence of soil moisture would lead to rapid hydrolysis, transforming it into methoxyacetic acid and hydrochloric acid. The resulting methoxyacetic acid is water-soluble and could potentially be mobile in the soil column, but its ultimate fate would then be subject to biodegradation. wikipedia.org

Air: In the atmosphere, methoxyacetyl chloride is a volatile compound. However, its reaction with water vapor would lead to its rapid conversion into aerosolized methoxyacetic acid and hydrochloric acid. chemguide.co.uk This transformation would prevent its long-range atmospheric transport as the original compound.

The inherent instability of the compound in the presence of water is the key factor preventing its widespread distribution in the environment.

Advanced Analytical Methodologies for Environmental Research

The detection and quantification of methoxyacetyl chloride in environmental samples present a significant analytical challenge due to its high reactivity and instability. bohrium.comnih.gov Direct measurement is often impractical as the compound will likely have degraded before or during sample collection and analysis.

Therefore, advanced analytical methodologies for such reactive compounds typically rely on derivatization techniques. bohrium.comnih.govgoogle.com This involves converting the highly reactive acyl chloride into a more stable derivative that can be readily analyzed by standard chromatographic methods.

Common Derivatization and Analysis Strategies:

Derivatization with Alcohols: Methoxyacetyl chloride can be reacted with an alcohol, such as methanol (B129727) or 1-propanol, to form a stable ester (e.g., methyl methoxyacetate). chromforum.org This derivative can then be quantified using Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS). pharmacyjournal.orgchromforum.orgosti.gov

Derivatization with Amines or Hydrazines: Reaction with a nucleophilic amine or hydrazine, such as 2-nitrophenylhydrazine, can produce a stable amide or hydrazide derivative. bohrium.comnih.govresearchgate.net These derivatives often possess strong UV-absorbing properties, making them suitable for analysis by High-Performance Liquid Chromatography (HPLC) with a UV-Vis or Diode-Array Detector (DAD). bohrium.comgoogle.com

The general workflow for analyzing methoxyacetyl chloride in an environmental sample would involve:

Immediate derivatization of the sample upon collection to stabilize the analyte.

Extraction and clean-up of the derivative from the sample matrix (e.g., water, soil extract).

Analysis of the purified derivative using HPLC-UV/DAD or GC-MS. env.go.jpmdpi.comresearchgate.net

| Derivatization Reagent | Derivative Formed | Analytical Technique | Reference |

| Methanol | Methyl Methoxyacetate (B1198184) (Ester) | GC-FID, GC-MS | chromforum.org |

| 1-Propanol / Pyridine | Propyl Methoxyacetate (Ester) | GC-MS | rsc.org |

| 2-Nitrophenylhydrazine | N'-(methoxyacetyl)-2-nitrophenylhydrazide | HPLC-UV/DAD | bohrium.comnih.gov |

This interactive table outlines potential derivatization strategies for the analysis of Methoxyacetyl Chloride in environmental samples, a necessary step due to the compound's inherent instability.

Advanced Research Directions and Unexplored Avenues for Methoxyacetyl Chloride

Development of Novel Synthetic Methodologies

The conventional synthesis of Methoxyacetyl chloride involves the reaction of methoxyacetic acid with a chlorinating agent such as oxalyl chloride or thionyl chloride, often in the presence of a catalyst like N,N-dimethyl-formamide (DMF). chemicalbook.com While effective, this method can involve hazardous reagents and produce undesirable byproducts. Current research is focused on developing more efficient, safer, and environmentally friendly synthetic routes.

One promising area of exploration is the development of continuous flow synthesis processes. sigmaaldrich.com Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for higher yields and purity. The integration of in-line analytical techniques can allow for real-time monitoring and optimization of the reaction conditions.

Exploration in Advanced Materials Science

The unique reactivity of Methoxyacetyl chloride makes it a valuable tool for the modification and synthesis of advanced materials. Its ability to introduce the methoxyacetyl group onto various substrates can impart new functionalities and properties to materials.

A significant area of research is its use in the post-synthetic modification of metal-organic frameworks (MOFs). shreesulphuric.comsigmaaldrich.com By reacting Methoxyacetyl chloride with functional groups on the organic linkers of MOFs, researchers can tailor the pore environment and surface properties of these materials. This can lead to enhanced performance in applications such as gas storage, separation, and catalysis. For instance, Methoxyacetyl chloride, in combination with a Lewis acid, can be used for the chloromethylation of MOFs, a key step in their further functionalization. rsc.org

The application of Methoxyacetyl chloride in polymer chemistry is another burgeoning field. It can be used to synthesize functionalized polymers and coatings with specific properties. bromchemlaboratories.in For example, it can be employed in termination reactions of ring-opening polymerization to introduce desired end-groups onto biodegradable polymers, which is crucial for their application in the biomedical field. nih.gov

Catalysis and Reaction Design for Enhanced Selectivity

Achieving high selectivity is a critical aspect of modern organic synthesis, and the design of catalysts and reaction conditions plays a pivotal role. In reactions involving Methoxyacetyl chloride, such as Friedel-Crafts acylation, controlling the regioselectivity (the position on an aromatic ring where the methoxyacetyl group is introduced) is often a challenge. youtube.com

Current research focuses on the development of shape-selective catalysts, such as zeolites, to direct the acylation to a specific position. scirp.org The confined spaces within the zeolite pores can control the orientation of the reactants, favoring the formation of one isomer over others. For example, the use of mordenite zeolite in the acylation of anisole has been shown to yield the desired para-isomer with very high selectivity. scirp.org

Furthermore, the choice of Lewis acid catalyst and solvent can significantly influence the outcome of these reactions. nih.gov By carefully tuning these parameters, it is possible to achieve selective acylation even in complex molecules with multiple reactive sites. The proposed mechanism for some selective acylations involves the formation of a complex between the substrate, the acyl chloride, and the Lewis acid catalyst. nih.gov

Sustainable Chemical Process Intensification Research

The principles of green chemistry and process intensification are increasingly being applied to the chemical industry to reduce environmental impact and improve efficiency. For the production and use of Methoxyacetyl chloride, this translates to developing processes that minimize waste, use less hazardous substances, and are more energy-efficient.

Another avenue of research is the investigation of alternative activating agents for the conversion of methoxyacetic acid to Methoxyacetyl chloride that are less hazardous than traditional reagents. The goal is to create a more sustainable life cycle for this important chemical intermediate, from its synthesis to its application.

Computational Chemistry and Molecular Modeling for Reaction Prediction

Computational chemistry and molecular modeling have become indispensable tools for understanding and predicting chemical reactivity. These methods can provide valuable insights into reaction mechanisms, transition states, and the factors that control selectivity.

For reactions involving Methoxyacetyl chloride, computational studies can be used to:

Elucidate reaction mechanisms: Theoretical studies, such as Density Functional Theory (DFT) calculations, can map out the energy landscape of a reaction, identifying the most likely pathway and any potential intermediates. researchgate.netmdpi.com This understanding is crucial for optimizing reaction conditions.

Predict reactivity and selectivity: By modeling the interactions between Methoxyacetyl chloride, the substrate, and the catalyst, it is possible to predict which products will be formed and in what ratios. This can guide the experimental design of more selective reactions.

Design novel catalysts: Computational screening can be used to identify potential new catalysts for the synthesis of Methoxyacetyl chloride or for reactions where it is used as a reagent.

While specific computational studies on Methoxyacetyl chloride are still emerging, research on related acyl chlorides provides a strong foundation for its future investigation using these powerful theoretical tools. researchgate.net

Interdisciplinary Research Opportunities with Emerging Scientific Fields

The versatility of Methoxyacetyl chloride as a chemical building block opens up opportunities for its application in a variety of interdisciplinary research fields.

In the realm of medicinal chemistry and chemical biology , Methoxyacetyl chloride is used in the synthesis of complex bioactive molecules. bromchemlaboratories.inresearchgate.net Its ability to introduce a small, polar methoxyacetyl group can be used to modify the properties of drug candidates, such as their solubility and metabolic stability. For example, it has been used in the synthesis of caged paclitaxel, a photoactivatable version of the anticancer drug, which has potential applications in targeted cancer therapy. chemsrc.com

In agrochemical science , Methoxyacetyl chloride is a key intermediate in the synthesis of some herbicides and fungicides. bromchemlaboratories.inshreesulphuric.com Research in this area is focused on developing new and more effective crop protection agents, and Methoxyacetyl chloride will likely continue to be an important synthon in these efforts.

The intersection of materials science and biology also presents exciting opportunities. The functionalization of biomaterials with Methoxyacetyl chloride could be explored to create surfaces with specific cell-adhesive or anti-fouling properties, which is relevant for medical implants and tissue engineering scaffolds.

Q & A

Basic Research Questions

Q. How should researchers design experiments to synthesize and characterize Einecs 298-624-3 with reproducibility in mind?

- Methodological Answer : Follow a structured experimental protocol that includes:

- Detailed synthesis steps (e.g., reagent quantities, temperature, reaction time) to ensure replicability .

- Characterization using NMR, HPLC, and mass spectrometry to confirm chemical identity and purity .

- Inclusion of control experiments (e.g., blank runs, reference standards) to validate procedural accuracy .

Q. What are the essential analytical techniques for validating the purity of this compound?

- Methodological Answer : Prioritize a combination of:

- Chromatographic methods (e.g., HPLC with UV detection) to assess chemical homogeneity .

- Spectroscopic analysis (e.g., IR, H/C NMR) to verify structural integrity .

- Elemental analysis to confirm stoichiometric consistency .

Q. How can researchers ensure reproducibility when replicating studies involving this compound?

- Methodological Answer :

- Provide granular details in the "Materials and Methods" section, including vendor information for reagents (e.g., CAS numbers, batch IDs) .

- Use standardized statistical tools (e.g., ANOVA for inter-laboratory comparisons) to evaluate data variability .

- Share protocols via open-access repositories to facilitate replication efforts .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data or pharmacological activity reports for this compound?

- Methodological Answer :

- Perform meta-analysis of published datasets to identify methodological disparities (e.g., solvent effects, assay conditions) .

- Apply multivariate statistics (e.g., PCA, cluster analysis) to isolate variables influencing outcomes .

- Validate hypotheses through reproducibility studies with controlled variables (e.g., pH, temperature) .

Q. What advanced strategies can optimize the integration of computational modeling with experimental data for this compound?

- Methodological Answer :

- Use density functional theory (DFT) to predict spectroscopic profiles or reactivity, then validate experimentally .

- Apply molecular dynamics simulations to study solvent interactions or binding affinities, correlating results with in vitro assays .

- Publish computational parameters (e.g., force fields, convergence criteria) alongside experimental data for cross-validation .

Q. How can researchers design experiments to address limitations in existing pharmacological studies on this compound?

- Methodological Answer :

- Implement dose-response curves with expanded concentration ranges to clarify EC/IC values .

- Include positive/negative controls and blinded analysis to minimize bias .

- Use high-content screening (e.g., multi-omics approaches) to identify off-target effects .

Q. What frameworks are effective for designing multi-variable experiments on this compound?

- Methodological Answer :

- Adopt the PICO framework (Population, Intervention, Comparison, Outcome) to define experimental variables .

- Use factorial design to systematically vary parameters (e.g., temperature, catalyst loading) and assess interactions .

- Evaluate feasibility using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during planning .

Data Analysis & Reporting

Q. How should researchers present conflicting data in publications while maintaining scientific rigor?

- Methodological Answer :

- Use supplementary tables to juxtapose contradictory findings with annotated explanations (e.g., methodological differences) .

- Discuss limitations in the "Results" section and propose follow-up experiments in the "Discussion" .

- Apply Bayesian statistics to quantify the probability of alternative hypotheses .

Q. What are best practices for structuring a manuscript to highlight the novelty of research on this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.